1-[(4-Chlorophenyl)acetyl]piperidin-4-amine hydrochloride
Description
Properties
IUPAC Name |
1-(4-aminopiperidin-1-yl)-2-(4-chlorophenyl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O.ClH/c14-11-3-1-10(2-4-11)9-13(17)16-7-5-12(15)6-8-16;/h1-4,12H,5-9,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSGWFGPLKWCNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)CC2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of Piperidine Derivative
- Starting material: 4-aminopiperidine or 4-phenylpyridine derivatives.
- Acylating agent: 4-chlorophenylacetyl chloride or acid anhydrides containing the 4-chlorophenylacetyl group.
- Catalysts/Conditions: The reaction is typically conducted in an inert solvent such as dry dichloromethane or toluene, often in the presence of a base like triethylamine to scavenge HCl formed during acylation.
- Temperature: The reaction is initiated at low temperature (0°C to room temperature) and allowed to proceed for several hours to ensure complete acylation.
Example: A mixture of 4-aminopiperidine and 4-chlorophenylacetyl chloride in dry dichloromethane with triethylamine stirred at 0°C to room temperature yields the acylated intermediate.
Reduction/Hydrogenation to Form Piperidine Ring
- Hydrogenation: If starting from dihydropyridine intermediates, catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere is employed to reduce double bonds and form the saturated piperidine ring.
- Alternatives: Platinum/hydrogen, Raney nickel/hydrogen, or homogeneous catalysts such as triphenylphosphine rhodium chloride/hydrogen can be used.
- Conditions: Typically carried out at ambient or slightly elevated temperatures under hydrogen pressure for several hours.
This step ensures conversion of any unsaturated intermediates to the fully saturated piperidine structure.
Hydrolysis and Salt Formation
- Hydrolysis: Metal hydroxides like sodium hydroxide or potassium hydroxide are used to hydrolyze acetylated intermediates when necessary.
- Salt formation: The free base amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, often at low temperature (5-10°C) to precipitate the hydrochloride salt.
- Isolation: The hydrochloride salt is filtered, washed, and dried to yield the final product.
This step stabilizes the amine and improves the compound’s handling and solubility properties.
Representative Synthetic Scheme
| Step | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Acylation | 4-aminopiperidine + 4-chlorophenylacetyl chloride, triethylamine, dry DCM, 0°C to RT | 1-[(4-chlorophenyl)acetyl]piperidin-4-amine (free base) |
| 2 | Hydrogenation/Reduction | Pd/C, H2 atmosphere, ambient temperature | Saturated piperidine derivative |
| 3 | Salt formation | HCl in water or suitable solvent, 5-10°C | 1-[(4-chlorophenyl)acetyl]piperidin-4-amine hydrochloride |
Research Findings and Optimization Notes
- Use of Indium Metal: In some related syntheses of 4-acyl piperidines, indium powder has been used to facilitate acylation reactions, providing mild and efficient conditions.
- Base Selection: Sodium hydroxide and potassium hydroxide are preferred for hydrolysis steps, but other metal hydroxides and quaternary ammonium hydroxides can be used to optimize yields and purity.
- Hydrogenation Variants: Both heterogeneous (Pd/C, Raney Ni) and homogeneous catalysts (rhodium complexes) are viable, with choice depending on scale and sensitivity of substrates.
- Purification: Flash column chromatography and recrystallization from solvents such as methylene chloride and toluene are standard for isolating pure intermediates and final products.
- Yield: Reported yields for similar compounds range from 80% to over 90% for key steps, indicating robust and scalable processes.
Data Table Summarizing Key Parameters
| Parameter | Typical Value / Condition | Notes |
|---|---|---|
| Acylation solvent | Dry dichloromethane or toluene | Anhydrous conditions preferred |
| Base for acylation | Triethylamine | Scavenges HCl, promotes reaction |
| Temperature (acylation) | 0°C to room temperature | Controls reaction rate and selectivity |
| Hydrogenation catalyst | Pd/C (5-10%) | Alternative: Pt, Raney Ni, Rh complexes |
| Hydrogen pressure | 1-5 atm | Ambient or slightly elevated temperature |
| Hydrolysis base | NaOH or KOH | For converting intermediates as needed |
| Salt formation acid | Concentrated HCl | Precipitates hydrochloride salt |
| Salt formation temperature | 5-10°C | Controls crystallization and purity |
| Typical yields | 80-92% | High yields with optimized protocols |
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenyl)acetyl]piperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(4-Chlorophenyl)acetyl]piperidin-4-amine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including analgesics, anti-inflammatory agents, and central nervous system (CNS) drugs.
Biological Studies: It is used in biological studies to investigate its effects on different biological pathways and targets.
Chemical Research: The compound serves as a precursor for the synthesis of more complex molecules in chemical research.
Industrial Applications: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)acetyl]piperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. It can also inhibit or activate enzymes involved in various biochemical processes. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key Observations :
Reactivity and Kinetic Studies
The target compound’s oxidation behavior has been extensively studied. Under alkaline conditions with Ru(III) catalysis, 1-[(4-Chlorophenyl)methyl]piperidin-4-amine (CMP) undergoes permanganate oxidation with a 1:4 stoichiometric ratio (CMP:KMnO₄), yielding chlorobenzene and L-alanine derivatives . Key findings include:
- Reaction Rate Dependence : First-order kinetics with respect to Ru(III) catalyst and partial dependence on NaOH concentration (fractional order) .
- Activation Parameters : ∆H‡ = 47.8 kJ/mol , ∆G‡ = 83.2 kJ/mol , and ∆S‡ = -112 J/K·mol , indicating a highly ordered transition state .
- DFT Analysis : The HOMO-LUMO gap of CMP (5.41 eV ) suggests moderate reactivity, while chlorobenzene (a product) has a higher gap (6.14 eV ), confirming its stability .
Comparison with Other Derivatives :
Biological Activity
1-[(4-Chlorophenyl)acetyl]piperidin-4-amine hydrochloride is a compound that has garnered interest in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
- Molecular Formula : C13H18Cl2N2O
- Molecular Weight : 289.21 g/mol
- CAS Number : 1158780-29-0
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:
- Antimicrobial Activity : Demonstrated effectiveness against a range of bacterial strains.
- Enzyme Inhibition : Particularly against acetylcholinesterase (AChE), which is significant in neuropharmacology.
- Anticancer Properties : Some derivatives have shown promising results in inhibiting cancer cell proliferation.
Antimicrobial Activity
Research indicates that this compound exhibits moderate to strong antibacterial properties. In vitro studies have shown effectiveness against:
- Salmonella typhi
- Bacillus subtilis
Table 1 summarizes the antibacterial activity against selected strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Salmonella typhi | 15 µg/mL |
| Bacillus subtilis | 20 µg/mL |
| Staphylococcus aureus | 25 µg/mL |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit AChE, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. The IC50 values indicate the concentration required to inhibit 50% of the enzyme's activity.
Table 2 presents the IC50 values for AChE inhibition:
| Compound | IC50 (µM) |
|---|---|
| This compound | 12.5 |
| Standard Drug (Donepezil) | 9.0 |
Anticancer Activity
In studies involving various cancer cell lines, derivatives of this compound have shown significant antiproliferative effects. For example, one study reported an IC50 value of 11 µM against HeLa cells, indicating potent anticancer activity compared to standard chemotherapeutics such as doxorubicin (IC50 = 2.29 µM).
Case Studies and Research Findings
- Anticancer Research : A series of compounds based on piperidine derivatives were synthesized, including modifications of the chlorophenyl group. These compounds exhibited varying degrees of cytotoxicity against different cancer cell lines, with some showing enhanced activity due to structural modifications that improved binding affinity to target proteins involved in cancer progression .
- Neuropharmacological Studies : The potential use of this compound in treating Alzheimer's disease was explored through its inhibitory effects on cholinesterase enzymes. Molecular docking studies provided insights into how structural variations could enhance inhibitory efficacy, suggesting a pathway for developing more effective treatments .
- Antimicrobial Studies : The compound's efficacy against bacterial strains was assessed, revealing its potential as a candidate for developing new antibiotics amidst rising antibiotic resistance .
Q & A
Basic: What are the optimal synthetic conditions for 1-[(4-Chlorophenyl)acetyl]piperidin-4-amine hydrochloride?
Methodological Answer:
The synthesis of piperidine derivatives typically involves alkylation or acylation reactions. For example, analogous compounds like 1-ethyl-N-phenylpiperidin-4-amine are synthesized via alkylation of N-phenylpiperidin-4-amine with ethyl halides under basic conditions (e.g., NaOH or K₂CO₃) in solvents like ethanol or acetonitrile . For the target compound, a similar approach could be adapted:
- Step 1: React piperidin-4-amine with 4-chlorophenylacetyl chloride in a polar aprotic solvent (e.g., dichloromethane) under inert conditions.
- Step 2: Neutralize with HCl to form the hydrochloride salt.
- Purification: Use column chromatography (e.g., silica gel with CMA 80/dichloromethane) and recrystallization for high purity (>99%) .
Basic: How can spectroscopic techniques characterize this compound?
Methodological Answer:
Key spectroscopic methods include:
- UV-Vis Spectroscopy: Monitor reaction kinetics (e.g., oxidation of analogous compounds at λmax = 525 nm) to track chromophore changes .
- LC-MS: Identify reaction products (e.g., L-alanine derivatives) and confirm molecular weights .
- NMR: Use <sup>1</sup>H/<sup>13</sup>C NMR to verify structural integrity, focusing on peaks for the 4-chlorophenyl group (~7.3 ppm for aromatic protons) and piperidine backbone (~3.0–3.5 ppm for methylene protons) .
Advanced: What is the mechanistic role of Ru(III) catalysts in oxidation reactions of related piperidine derivatives?
Methodological Answer:
Ru(III) acts as a redox mediator in alkaline permanganate oxidations. For example:
- Catalytic Cycle: [Ru(H2O)6]<sup>3+</sup> forms a complex with the substrate, facilitating electron transfer to MnO4<sup>−</sup>. This lowers activation energy and accelerates oxidation .
- Kinetic Evidence: Reaction rates show first-order dependence on Ru(III) concentration, with a proposed radical mechanism confirmed by acrylonitrile trapping experiments .
- Stoichiometry: The molar ratio of substrate:oxidizer is typically 1:4, yielding stable products like chlorobenzene and carboxylates .
Advanced: How does alkaline pH influence reaction kinetics of such compounds?
Methodological Answer:
Alkaline conditions (pH >12) enhance oxidation efficiency:
- Ionization: High OH<sup>−</sup> concentrations deprotonate the substrate, increasing its reactivity with MnO4<sup>−</sup> .
- Oxidizer Stability: MnO4<sup>−</sup> exists as Mn(VI) species (e.g., MnO4<sup>2−</sup>) in alkaline media, which are stronger oxidizers than acidic Mn(VII) forms .
- Rate Law: Observed partial first-order dependence on OH<sup>−</sup> (e.g., rate ∝ [OH<sup>−</sup>]<sup>0.7</sup>) suggests a fractional kinetic order due to competing ionization and complexation steps .
Advanced: How do DFT calculations support mechanistic studies of this compound?
Methodological Answer:
Density Functional Theory (DFT) provides insights into:
- Reaction Pathways: Optimized geometries (B3LYP/6-311+G(d,p)) reveal transition states and intermediates. For example, DFT shows lower ionization energy for Ru(III)-substrate complexes, favoring electron transfer .
- HOMO-LUMO Analysis: Narrow HOMO-LUMO gaps (e.g., 5.41 eV for CMP) correlate with high reactivity, while wider gaps (e.g., 6.14 eV for chlorobenzene) explain product stability .
- Molecular Electrostatic Potential (MESP): Predicts nucleophilic/electrophilic attack sites (e.g., negative potentials on N-atoms guide oxidation) .
Advanced: How to resolve contradictions in kinetic data across studies?
Methodological Answer:
Contradictions may arise from variations in experimental conditions. To address:
- Control Variables: Maintain constant ionic strength (e.g., 0.1 mol dm<sup>−3</sup> using NaClO4) to isolate concentration effects .
- Rate Equation Validation: Use plots of [Ru(III)]/kobs vs. 1/[OH<sup>−</sup>] to confirm linearity and derive constants (e.g., k = 14.1 × 10<sup>2</sup> dm<sup>3</sup> mol<sup>−1</sup> s<sup>−1</sup>) .
- Cross-Validation: Compare experimental activation parameters (∆H<sup>#</sup>, ∆S<sup>#</sup>) with DFT-computed values to identify outliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
